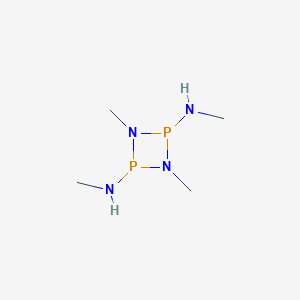
4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a formyl group, a hydroxy group, and three decyloxy groups attached to the benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate typically involves the esterification of 4-formyl-3-hydroxyphenol with 3,4,5-tris(decyloxy)benzoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 4-Carboxy-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate.
Reduction: 4-Hydroxymethyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate depends on its interaction with molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The decyloxy groups contribute to the compound’s hydrophobicity, affecting its solubility and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Formyl-3-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate
- 4-Formyl-3-hydroxyphenyl 3,4,5-tris(octyloxy)benzoate
- 4-Formyl-3-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate
Uniqueness
4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate is unique due to its specific combination of functional groups and alkyl chains. The presence of three decyloxy groups provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Additionally, the formyl and hydroxy groups offer versatile reactivity, enabling the compound to participate in diverse chemical reactions .
Propiedades
Número CAS |
502614-33-7 |
|---|---|
Fórmula molecular |
C44H70O7 |
Peso molecular |
711.0 g/mol |
Nombre IUPAC |
(4-formyl-3-hydroxyphenyl) 3,4,5-tris-decoxybenzoate |
InChI |
InChI=1S/C44H70O7/c1-4-7-10-13-16-19-22-25-30-48-41-33-38(44(47)51-39-29-28-37(36-45)40(46)35-39)34-42(49-31-26-23-20-17-14-11-8-5-2)43(41)50-32-27-24-21-18-15-12-9-6-3/h28-29,33-36,46H,4-27,30-32H2,1-3H3 |
Clave InChI |
PWXBHCJZLJCTLU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)





![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)



